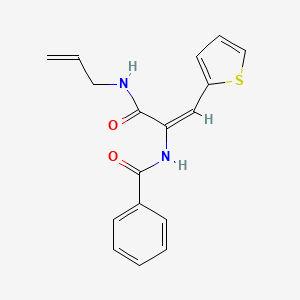
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is an organic compound that features a benzamide group linked to a thiophene ring via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide typically involves the following steps:
Formation of the Vinyl Group: This can be achieved through a Heck reaction, where a halogenated thiophene reacts with an alkene in the presence of a palladium catalyst.
Introduction of the Allylcarbamoyl Group: This step involves the reaction of the vinyl-thiophene intermediate with allyl isocyanate under mild conditions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The vinyl-thiophene moiety could be involved in π-π interactions or hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Thiophen-2-yl-vinyl)-benzamide: Lacks the allylcarbamoyl group.
N-(1-Allylcarbamoyl-2-furyl-vinyl)-benzamide: Contains a furan ring instead of a thiophene ring.
N-(1-Allylcarbamoyl-2-thiophen-2-yl-ethyl)-benzamide: Contains an ethyl group instead of a vinyl group.
Uniqueness
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is unique due to the presence of both the allylcarbamoyl and vinyl-thiophene moieties, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-3-oxo-3-(prop-2-enylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-10-18-17(21)15(12-14-9-6-11-22-14)19-16(20)13-7-4-3-5-8-13/h2-9,11-12H,1,10H2,(H,18,21)(H,19,20)/b15-12+ |
InChI Key |
PPHIDQQNKMYWOJ-NTCAYCPXSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















